![molecular formula C13H25BrO2 B1584341 Ethyl 11-bromoundecanoate CAS No. 6271-23-4](/img/structure/B1584341.png)
Ethyl 11-bromoundecanoate
Overview
Description
Ethyl 11-bromoundecanoate, also known as 11-Bromoundecanoic Acid Ethyl Ester, is a chemical compound with the linear formula C13H25BrO2 . It has a molecular weight of 293.247 .
Synthesis Analysis
The synthesis of Ethyl 11-bromoundecanoate involves several steps. In one method, 11-bromo undecanoic acid is first converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines .
Molecular Structure Analysis
The molecular structure of Ethyl 11-bromoundecanoate is represented by the linear formula C13H25BrO2 . The compound has a molecular weight of 293.247 .
Physical And Chemical Properties Analysis
Ethyl 11-bromoundecanoate is a clear liquid at 20°C . It has a specific gravity of 1.13 and a refractive index of 1.46 .
Scientific Research Applications
Biodegradable Plastics Synthesis : Ethyl 11-bromoundecanoate has been utilized in the synthesis of biodegradable plastics. Shigetomi and Kojima (2003) investigated the polycondensation of lithium 11-bromoundecanoate in aqueous media. They found that water is an effective solvent for this reaction, and the polymer formed decomposes at 300°C, offering potential for environmentally friendly plastic applications (Shigetomi & Kojima, 2003).
Corrosion Inhibition : In 2020, Chauhan et al. synthesized compounds from ethyl 11-bromoundecanoate that exhibited exceptional corrosion inhibition for mild steel in acidic environments. These compounds, featuring quaternary ammonium, amide, and amine motifs, demonstrated high inhibition efficiency and adsorption on steel surfaces (Chauhan et al., 2020).
Antimicrobial and Anti-biofilm Activities : Ethyl 11-bromoundecanoate-based betaines, synthesized by Yasa et al. (2017), showed significant antimicrobial and anti-biofilm activities against pathogenic microbial and fungal strains. These compounds could potentially be used in healthcare settings for controlling microbial growth and biofilm formation (Yasa et al., 2017).
Conjugated Polymer Synthesis : Lee et al. (2007) prepared an ionic conjugated polymer using 11-bromoundecanoic acid. This polymer showed promising photoluminescence and electrochemical properties, indicating its potential use in electronic and optoelectronic applications (Lee et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 11-bromoundecanoate is a chemical compound that has been studied for its potential antimicrobial and anti-biofilm activities . The primary targets of Ethyl 11-bromoundecanoate are pathogenic microbial and fungal strains .
Mode of Action
The mode of action of Ethyl 11-bromoundecanoate involves its interaction with these microbial and fungal targets. The compound’s bromine atom can form electrophilic species that can interact with biological targets, leading to changes in their function .
Biochemical Pathways
It is known that the compound can interfere with the growth and proliferation of microbial and fungal strains, potentially affecting pathways related to these processes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity and the presence of the bromine atom .
Result of Action
The result of Ethyl 11-bromoundecanoate’s action is a reduction in the growth and proliferation of targeted microbial and fungal strains. This leads to its antimicrobial and anti-biofilm effects .
Action Environment
The action of Ethyl 11-bromoundecanoate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy .
properties
IUPAC Name |
ethyl 11-bromoundecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOAXNKJWTDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284203 | |
Record name | Ethyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 11-bromoundecanoate | |
CAS RN |
6271-23-4 | |
Record name | 6271-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 11-BROMOUNDECANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(methacryloyloxy) ethyl 11-bromoundecanoate pyridinium (MEBU-Py) effective against bacteria in dental applications?
A1: While the exact mechanism of action of MEBU-Py isn't fully detailed in the study [], its antibacterial activity likely stems from the pyridinium salt group. The research indicates that these pyridinium salt groups become concentrated on the surface of the modified dental resin []. This surface accumulation suggests a contact-dependent antibacterial effect. Pyridinium salts are known to disrupt bacterial cell membranes, ultimately leading to cell death.
Q2: How does the incorporation of MEBU-Py into existing dental resins impact their properties and potential for clinical use?
A2: The study demonstrates that MEBU-Py exhibits good compatibility with a commercial dental resin system (Single Bond II adhesive) []. It readily copolymerizes with the resin components, indicating its suitability for integration into existing dental materials. Importantly, the modified resin demonstrated high antibacterial efficiency against E. coli even at relatively low concentrations of MEBU-Py (1.49%—5.58%) []. This finding suggests that incorporating MEBU-Py doesn't significantly alter the resin's handling or mechanical properties while conferring valuable antibacterial properties. Further research is needed to evaluate long-term stability, biocompatibility, and effectiveness against a broader range of oral bacteria.
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